molecular formula C19H20ClN3O5 B11981333 N-(3-chloro-4-methylphenyl)-2-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]acetamide

N-(3-chloro-4-methylphenyl)-2-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]acetamide

Cat. No.: B11981333
M. Wt: 405.8 g/mol
InChI Key: UPPGUUJZAQSHIR-UFFVCSGVSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]acetamide is a complex organic compound with the molecular formula C17H18ClNO4. This compound is known for its unique chemical structure, which includes a chlorinated phenyl ring and a trimethoxybenzylidene hydrazine moiety. It is used in various scientific research applications due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]acetamide typically involves the condensation of 3-chloro-4-methylaniline with 3,4,5-trimethoxybenzaldehyde in the presence of an appropriate catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting intermediate is then reacted with acetic anhydride to form the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The exact mechanism of action of N-(3-chloro-4-methylphenyl)-2-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]acetamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methylphenyl)-3,4,5-trimethoxybenzamide
  • N-(3-chloro-4-methylphenyl)-2-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]propionamide

Uniqueness

N-(3-chloro-4-methylphenyl)-2-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trimethoxybenzylidene hydrazine moiety, in particular, is responsible for its potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C19H20ClN3O5

Molecular Weight

405.8 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]oxamide

InChI

InChI=1S/C19H20ClN3O5/c1-11-5-6-13(9-14(11)20)22-18(24)19(25)23-21-10-12-7-15(26-2)17(28-4)16(8-12)27-3/h5-10H,1-4H3,(H,22,24)(H,23,25)/b21-10+

InChI Key

UPPGUUJZAQSHIR-UFFVCSGVSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C(=C2)OC)OC)OC)Cl

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=C(C(=C2)OC)OC)OC)Cl

Origin of Product

United States

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